(S)-2-indazol-1-yl-1-methyl-ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S)-1-indazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-8(13)7-12-10-5-3-2-4-9(10)6-11-12/h2-6,8,13H,7H2,1H3/t8-/m0/s1 |
InChI Key |
VWIIMPQHUMCLTH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2C=N1)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C=N1)O |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Indazol 1 Yl 1 Methyl Ethanol and Its Stereoisomers
Retrosynthetic Analysis of the (S)-2-indazol-1-yl-1-methyl-ethanol Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.comyoutube.com
The key structural features of this compound are the chiral secondary alcohol and the N1-substituted indazole ring. A primary disconnection can be made at the C-N bond between the indazole ring and the ethanol (B145695) side chain. This leads to two key synthons: an indazole nucleophile and a chiral propylene (B89431) oxide electrophile.
Alternatively, a disconnection of the C-C bond in the ethanol backbone, alpha to the hydroxyl group, suggests a Grignard-type reaction between an indazole-containing aldehyde and a methyl Grignard reagent. To control the stereochemistry at the newly formed chiral center, this approach would necessitate a stereoselective reduction of the resulting ketone or the use of a chiral Grignard reagent.
A more versatile retrosynthetic approach involves disconnecting the C-O bond of the secondary alcohol, leading to the precursor ketone, 2-indazol-1-yl-propan-2-one. This prochiral ketone can then be subjected to asymmetric reduction to install the desired (S)-stereochemistry at the alcohol center. This latter strategy is often preferred as numerous highly efficient asymmetric reduction methods are available.
Development of Enantioselective Synthetic Routes
The synthesis of a single enantiomer of a chiral molecule requires the use of enantioselective methods. nih.gov These methods can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and biocatalysis.
Asymmetric Catalysis Approaches for Chirality Induction
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of this compound, the most relevant application of asymmetric catalysis is the reduction of the corresponding prochiral ketone, 2-indazol-1-yl-propan-2-one.
Chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric transfer hydrogenation of ketones. These catalysts can deliver high enantioselectivities and yields under mild reaction conditions.
Another powerful approach is the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS). These catalysts are particularly effective for the asymmetric reduction of ketones with borane (B79455) reagents, often providing high levels of enantiomeric excess (ee).
Chiral Auxiliary-Mediated Synthesis Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed.
In the context of synthesizing this compound, a chiral auxiliary could be attached to the indazole nitrogen. For instance, a chiral oxazolidinone auxiliary could be used. researchgate.net The alkylation of the N-acylated indazole with a propylene oxide equivalent would proceed with diastereoselectivity controlled by the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched alcohol. While effective, this approach is often less atom-economical than catalytic methods due to the stoichiometric use of the chiral auxiliary. researchgate.net
Biocatalytic Transformations for Stereocontrol
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. nih.govmagtech.com.cnrsc.orgrsc.orgtandfonline.com Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are highly efficient in the asymmetric reduction of prochiral ketones to chiral alcohols. tandfonline.com
The synthesis of this compound can be effectively achieved by the enzymatic reduction of 2-indazol-1-yl-propan-2-one. A wide variety of commercially available KREDs can be screened to find an enzyme that provides high conversion and excellent enantioselectivity for the desired (S)-enantiomer. These reactions often utilize a cofactor regeneration system, such as using a sacrificial alcohol like isopropanol, making the process more cost-effective. nih.gov Whole-cell biocatalysts, such as baker's yeast or certain bacteria, can also be employed for this transformation. rsc.org
| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Ketoreductase KRED1001 | Ketoester 55 | (R)-hydroxy ester 54 | >99.5% | 82% | nih.gov |
| Alcohol dehydrogenase from Rhodococcus erythropolis | Ketone 82 | (S)-3,5-bistrifluoromethylphenyl ethanol (80) | >99.9% | >90% | nih.gov |
| Daucus carota (carrot) roots | α-hydroxy aromatic ketones | (R)-aryl vicinal diols | Excellent | Good | rsc.org |
Classical and Modern Indazole Construction Methodologies Relevant to the Core Structure
Cyclization Reactions for Indazole Ring Formation
A common and classical approach to indazole synthesis is the intramolecular cyclization of appropriately substituted phenylhydrazones. For the synthesis of the parent indazole, this can involve the cyclization of 2-methylphenylhydrazine derivatives.
More modern methods often involve transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed intramolecular C-H amination of N-arylhydrazones can provide a direct route to 1H-indazoles. nih.gov Another strategy involves the reaction of o-halobenzonitriles with hydrazine, followed by cyclization. organic-chemistry.org
Recent advancements include one-pot, multi-component reactions that can assemble the indazole core from simple starting materials in a single step. For example, a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been reported for the synthesis of 2H-indazoles. organic-chemistry.org
| Method | Starting Materials | Reagents/Catalyst | Product | Reference |
| Intramolecular C-H Amination | Aminohydrazones | Palladium catalyst | 1H-Indazoles | nih.gov |
| Reductive Cyclization | o-nitrobenzylidene amines | MoO2Cl2(dmf)2, Ph3P | 2-Aryl-2H-indazoles | organic-chemistry.org |
| Three-Component Reaction | 2-bromobenzaldehydes, primary amines, sodium azide | Copper(I) oxide nanoparticles | 2H-Indazoles | organic-chemistry.org |
| [3+2] Cycloaddition | Diazo compounds, o-(trimethylsilyl)aryl triflates | CsF or TBAF | Substituted indazoles | organic-chemistry.org |
N-Alkylation Strategies for Indazole Nitrogen Substitution
Direct N-alkylation of the indazole ring is a common method for introducing substituents onto the nitrogen atoms. However, a significant challenge is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position, often yielding a mixture of isomers. nih.govbeilstein-journals.org The ratio of these isomers is influenced by several factors, including the nature of the indazole substituents, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org Strategies to achieve regioselective N-alkylation often exploit the differential reactivity of the two nitrogen atoms. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity with a variety of substituted indazoles and alkylating agents. beilstein-journals.org In contrast, Mitsunobu conditions have been observed to favor the formation of the N-2 regioisomer. nih.gov
Studies have systematically investigated the impact of reaction conditions on the N-1/N-2 ratio. The choice of base and solvent is particularly critical. For example, the combination of NaH in THF often directs alkylation to the N-1 position, whereas using cesium carbonate (Cs2CO3) in a solvent like dioxane can also yield high N-1 selectivity, sometimes even more effectively than in DMF or other polar aprotic solvents. beilstein-journals.org
Table 1: Effect of Solvent and Base on Indazole N-Alkylation Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 1:1.2 | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs2CO3 | Dioxane | 96% (N-1) | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs2CO3 | DMF | 60% (N-1) | nih.gov |
| Methyl 1H-indazole-3-carboxylate | Isopropyl bromide | NaH | THF | >99:1 | beilstein-journals.org |
This table is generated based on data from multiple sources for illustrative purposes and may not represent a single contiguous experiment.
Mechanistic studies, including DFT calculations, have provided insights into the factors governing regioselectivity. For certain substrates, the formation of a chelate between the N-2 nitrogen, a C-3 substituent, and the cation of the base (e.g., Na+) is proposed to block the N-2 position, thereby directing the alkylating agent to the N-1 position. beilstein-journals.org In other cases, the relative stability of the transition states leading to N-1 versus N-2 alkylation, which can be influenced by the solvent and the tautomeric form of the indazole, dictates the final product ratio. wuxibiology.com
Palladium-Catalyzed Coupling Reactions in Indazole Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. These methods offer alternative routes to substituted indazoles that can complement traditional N-alkylation strategies.
The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds, has been successfully employed to synthesize a variety of indazole derivatives. rsc.orgrsc.org This reaction typically involves the coupling of a halo-indazole with an organoboronic acid in the presence of a palladium catalyst and a base. rsc.org This methodology is highly efficient for creating new C-C bonds at various positions on the indazole scaffold. rsc.org
Palladium catalysts are also instrumental in forming the indazole ring itself. Intramolecular C-N bond formation via palladium-catalyzed amination of aryl halides is a key strategy. nih.govacs.org For example, the cyclization of arylhydrazones derived from 2-bromoaldehydes can be achieved using a palladium catalyst with various phosphine ligands, such as rac-BINAP or DPEphos, to yield 1-aryl-1H-indazoles. acs.org Furthermore, palladium-catalyzed oxidative direct alkenylation of the indazole C-H bonds at the C3 and C7 positions has been developed, providing a step- and atom-economical route to functionalized indazoles. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions in Indazole Synthesis
| Reaction Type | Substrates | Catalyst/Ligand | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-indazole carboxamide, various boronic acids | PdCl2(dppf) | Forms C-C bonds, broad substrate scope | rsc.org |
| Intramolecular Amination | Arylhydrazone of 2-bromobenzaldehyde | Pd(dba)2 / rac-BINAP | Forms the indazole N-N bond via C-N coupling | acs.org |
This table provides a summary of different palladium-catalyzed methodologies applicable to indazole synthesis.
Optimization of Reaction Conditions and Process Efficiency
The choice of solvent can profoundly impact the outcome of indazole synthesis, particularly in N-alkylation reactions where it influences regioselectivity. nih.govacs.org In polar aprotic solvents like DMF and DMSO, alkylation often leads to a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org However, less polar solvents like THF can significantly enhance selectivity for the N-1 isomer, especially when paired with a strong base like NaH. beilstein-journals.org One study found that for a specific N-alkylation, dioxane at elevated temperatures gave a superior yield of the N-1 product compared to DMF, DMSO, or toluene. beilstein-journals.org This suggests that solvent-separated ion pairs versus tight ion pairs can be a determining factor in the reaction pathway. acs.org
Kinetic studies, often conducted through time-course analysis of reactions, provide valuable information for understanding reaction mechanisms and optimizing conditions. For example, investigating the formation of intermediates over time can help to determine whether product distribution is under kinetic or thermodynamic control. rsc.org In some N-alkylation reactions, an initial product mixture can equilibrate over time to favor the thermodynamically more stable isomer. beilstein-journals.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inconnectjournals.com This technique has been successfully applied to the synthesis of various indazole derivatives. jchr.orgajrconline.org The benefits of microwave irradiation include rapid and uniform heating, which can enhance reaction rates and sometimes alter product selectivity. rasayanjournal.co.in For example, copper-catalyzed cross-coupling reactions for the synthesis of N-alkynylated indazoles were found to be significantly faster and higher-yielding under microwave irradiation compared to conventional heating. rasayanjournal.co.in
The application of green chemistry principles is increasingly important in pharmaceutical synthesis to minimize environmental impact and improve safety and efficiency. benthamdirect.comresearchgate.net For indazole synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources.
Recent research has focused on developing synthetic routes in greener solvents like water or polyethylene (B3416737) glycol (PEG). jchr.orgacs.orgnih.gov For instance, a one-pot, three-component synthesis of 2H-indazoles has been developed using copper oxide nanoparticles as a catalyst in PEG-400, a biodegradable and non-toxic solvent. acs.orgnih.gov The use of heterogeneous catalysts, such as copper oxide supported on activated carbon, is another key green strategy. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. acs.org Furthermore, microwave-assisted synthesis is considered a green technique because it often reduces reaction times and energy consumption. rasayanjournal.co.in
Separation and Isolation Techniques for Stereoisomeric Purity
Achieving high stereoisomeric purity is paramount for the synthesis of a single enantiomer like this compound. This requires effective separation of both regioisomers (N-1 vs. N-2) and enantiomers (R vs. S).
The separation of N-1 and N-2 alkylated indazole regioisomers is typically accomplished using standard chromatographic techniques, most commonly flash column chromatography on silica (B1680970) gel. rsc.org The distinct polarity of the two isomers usually allows for their effective separation. The structural assignment of the isolated isomers is then confirmed using spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments. nih.govbeilstein-journals.org
Once the desired N-1 regioisomer, 2-indazol-1-yl-1-methyl-ethanol, is isolated, the separation of its enantiomers is the next critical step. This is a racemic mixture, and its resolution into the individual (S) and (R) enantiomers can be achieved through several methods:
Chiral Chromatography: This is the most direct and widely used method for separating enantiomers on an analytical and preparative scale. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is employed. The choice of the specific chiral column and the mobile phase is critical and often requires screening to find the optimal conditions for baseline separation of the enantiomers.
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent (a pure enantiomer of a chiral acid) to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. After separation, the desired diastereomer is treated to cleave the resolving agent, yielding the pure enantiomer of the target compound.
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be easily separated by standard chromatography due to their significant difference in polarity.
The final purity of the isolated this compound is confirmed by measuring its specific optical rotation and by analysis using chiral HPLC.
Stereochemical Investigations and Chiral Purity Assessment
Enantiomeric Excess Determination Methodologies
The determination of enantiomeric excess (ee) is a critical step in the analysis of chiral compounds. It quantifies the purity of a sample with respect to its enantiomeric composition. Several standard techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving successful separation. For a compound like (S)-2-indazol-1-yl-1-methyl-ethanol, one might theoretically employ polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. However, no specific methods detailing the column type, mobile phase composition, flow rate, or detection wavelength for the analysis of this compound have been reported.
Hypothetical Chiral HPLC Parameters for a Related Compound
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Chiralcel OD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
Note: This table is illustrative and not based on experimental data for this compound.
Chiral Gas Chromatography (GC) is another common technique for the separation of volatile chiral compounds. Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. Derivatization might sometimes be necessary to improve these properties. There is no published data on the successful chiral GC separation of this compound, including the specific column, temperature program, and detector used.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents or chiral shift reagents. These reagents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. This allows for the quantification of each enantiomer by integrating the corresponding signals. Lanthanide-based chiral shift reagents are often used for this purpose. The specific chiral shift reagent and the resulting chemical shift differences (Δδ) for the protons of this compound have not been documented.
Absolute Configuration Assignment through Advanced Techniques
Assigning the absolute configuration of a chiral center (i.e., whether it is R or S) is a definitive step in its stereochemical characterization. This typically requires more advanced spectroscopic or crystallographic techniques.
X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, the three-dimensional arrangement of atoms can be determined, including the absolute stereochemistry. This technique is contingent on the ability to grow a suitable single crystal of the compound. There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.
Hypothetical Crystallographic Data for a Chiral Indazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| Flack Parameter | 0.0(0) |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the S-enantiomer), the absolute configuration can be assigned. No VCD studies have been reported for this compound.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) Spectroscopy
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules in solution. mdpi.comresearchgate.nethebmu.edu.cn These methods measure the differential interaction of left and right circularly polarized light with the chiral substance.
The ORD spectrum is a plot of the optical rotation as a function of wavelength, while the ECD spectrum shows the difference in absorption of left and right circularly polarized light (Δε). The shape and sign of the Cotton effects in ORD and ECD spectra are characteristic of the spatial arrangement of chromophores within the molecule. For this compound, the indazole ring system is the primary chromophore. The electronic transitions of this aromatic system are expected to give rise to distinct signals in the ECD spectrum.
The absolute configuration can be assigned by comparing the experimental ECD spectrum with the spectrum predicted by quantum-chemical calculations, often using time-dependent density functional theory (TD-DFT). nih.govnih.gov The exciton (B1674681) chirality method can also be applied if multiple interacting chromophores are present. nih.gov
Table 2: Hypothetical Chiroptical Data for this compound
| Technique | Wavelength (nm) | Signal |
|---|---|---|
| ORD | 589 (Na D-line) | Positive Specific Rotation |
| ECD | ~280 | Positive Cotton Effect (Δε > 0) |
| ECD | ~250 | Negative Cotton Effect (Δε < 0) |
Stereochemical Stability and Epimerization Studies
The stereochemical stability of this compound is a critical parameter, as racemization or epimerization can lead to a loss of biological activity or the formation of an undesired enantiomer. The chiral center in this molecule is a benzylic alcohol, which can be susceptible to racemization under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. google.comacs.org
The mechanism of racemization would likely involve the protonation of the hydroxyl group, followed by the departure of a water molecule to form a planar, achiral carbocation intermediate. Subsequent nucleophilic attack by water would lead to the formation of a racemic mixture of the alcohol.
The indazole ring itself possesses interesting tautomeric properties, existing as 1H and 2H tautomers. While the 1H-tautomer is generally more stable, the equilibrium between these forms could potentially influence the electronic properties of the molecule and, indirectly, the stability of the adjacent chiral center. However, direct involvement of indazole tautomerism in the epimerization of the C1-hydroxyl group is not expected to be a primary pathway under normal physiological conditions. Studies on related chiral benzyl (B1604629) alcohols have shown that the stereochemical integrity is generally maintained under neutral and mildly acidic or basic conditions at ambient temperature. rsc.org
Table 3: Factors Influencing Stereochemical Stability
| Factor | Effect on Stability of this compound |
|---|---|
| pH | Low stability at extreme pH values (strong acid or base) |
| Temperature | Increased temperature can accelerate racemization |
| Solvent | Protic solvents may facilitate proton exchange and racemization |
| Catalysts | Presence of acid or base catalysts can lower the energy barrier for epimerization |
Impact of Chiral Purity on Molecular Interactions (Theoretical Aspects)
The three-dimensional structure of a chiral molecule is paramount in its interaction with other chiral entities, such as biological receptors, enzymes, and other chiral molecules. The two enantiomers of a chiral compound, despite having identical physical and chemical properties in an achiral environment, can exhibit significantly different biological activities.
For this compound, the specific spatial arrangement of the hydroxyl group, the methyl group, and the indazole ring around the chiral carbon atom will dictate its binding affinity and orientation within a chiral binding pocket. Theoretical molecular docking and molecular dynamics simulations can provide insights into these interactions. nih.govresearchgate.net
A hypothetical binding scenario could involve a three-point interaction with a receptor, where, for instance, the hydroxyl group acts as a hydrogen bond donor or acceptor, the indazole ring engages in π-π stacking or hydrophobic interactions, and the methyl group fits into a specific hydrophobic pocket. The (R)-enantiomer, having a different spatial arrangement, may not be able to achieve the same optimal interactions, leading to reduced or no biological effect. This principle underscores the importance of using single-enantiomer drugs to improve therapeutic efficacy and reduce potential off-target effects.
Table 4: Theoretical Interactions Influenced by Chiral Purity
| Type of Interaction | Significance for this compound |
|---|---|
| Hydrogen Bonding | The orientation of the hydroxyl group is critical for forming specific hydrogen bonds with receptor sites. |
| π-π Stacking | The indazole ring's position relative to aromatic residues in a binding pocket is enantiomer-dependent. |
| Hydrophobic Interactions | The methyl group and the indazole ring can engage in hydrophobic interactions, the effectiveness of which depends on the stereochemistry. |
| Steric Hindrance | One enantiomer may experience steric clashes within a binding site that the other does not, preventing effective binding. |
Molecular Interactions and Biochemical Target Engagement Studies
In Vitro Receptor Binding Profiling of (S)-2-indazol-1-yl-1-methyl-ethanol Analogs
The interaction of small molecules with cellular receptors is a cornerstone of pharmacological activity. Analogs of this compound have been evaluated against various G-protein coupled receptors (GPCRs), notably cannabinoid and serotonin (B10506) receptors, to determine their binding characteristics and functional effects.
Cannabinoid Receptors: The indazole core is a key feature in many synthetic cannabinoid receptor agonists. windows.net These compounds typically bind with high affinity to the centrally located CB1 receptor and the peripherally expressed CB2 receptor, which are involved in various physiological processes. nih.govlumirlab.com Structure-activity relationship (SAR) studies reveal that modifications to the indazole structure significantly impact receptor affinity and selectivity. For instance, the nature of the substituent at the N1 position of the indazole ring is a critical determinant of binding potency at cannabinoid receptors. nih.gov While direct binding data for this compound is not available, studies on related indazole carboxamide analogs, such as AB-PINACA, demonstrate potent CB1 receptor modulation. nih.gov
Serotonin Receptors: Indazole derivatives have also been investigated as ligands for serotonin (5-HT) receptors, which are implicated in a wide range of neuropsychiatric conditions. nih.govresearchgate.net Research into indazole-based compounds has identified potent agonists for various 5-HT receptor subtypes. nih.gov A structurally related analog, (S)-2-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)-1-methylethylamine, has been identified as a selective 5-HT2 receptor agonist. nih.gov Functional assays measuring calcium mobilization in cells expressing recombinant human 5-HT receptors have been used to determine the potency and efficacy of these analogs. For example, some indazole-based piperazine (B1678402) derivatives show high affinity for 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net
The table below summarizes the functional potencies of a representative indazole analog at various serotonin receptor subtypes.
| Compound | Target Receptor | Assay Type | EC₅₀ (nM) | Efficacy (%) | Reference |
|---|---|---|---|---|---|
| (S)-2-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)-1-methylethylamine | 5-HT2A | Ca²⁺ Mobilization | 2.5 | 100 | nih.gov |
| (S)-2-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)-1-methylethylamine | 5-HT2B | Ca²⁺ Mobilization | 1.5 | 100 | nih.gov |
| (S)-2-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)-1-methylethylamine | 5-HT2C | Ca²⁺ Mobilization | 1.0 | 100 | nih.gov |
The binding affinity of a ligand for its receptor is typically quantified by its inhibition constant (Ki), determined through competitive radioligand binding assays. In these experiments, the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor is measured. nih.gov
For cannabinoid receptors, radioligands such as [³H]CP 55,940 or [³H]HU-243 are commonly used to determine the binding affinities of novel compounds. windows.netlumirlab.com The affinity of various indazole derivatives for CB1 and CB2 receptors has been established using these methods, revealing that many possess nanomolar affinity. researchgate.net
Similarly, for serotonin receptors, competitive binding assays are employed to determine the Ki values of new ligands. For instance, the affinity of indazole analogs for the 5-HT2A receptor can be assessed by their ability to displace a radiolabeled antagonist like ¹²⁵IDOI. nih.gov The affinity of various multi-target indazole-piperazine derivatives has been determined for D2, 5-HT1A, and 5-HT2A receptors through such assays. nih.govresearchgate.net
The following tables present the binding affinities of various indazole analogs at cannabinoid and serotonin receptors.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |
|---|---|---|---|
| AB-FUBINACA | 0.9 | 2.9 | nih.gov |
| Δ⁹-THCB | 15 | 51 | researchgate.net |
| CP 55,940 | 0.5-5.0 | 0.69-2.8 | windows.net |
| Compound | Target Receptor | Kᵢ (nM) | Reference |
|---|---|---|---|
| Indazole-piperazine analog 1 | 5-HT1A | 11 | nih.gov |
| Indazole-piperazine analog 10 | 5-HT1A | 2 | nih.gov |
| Indazole-piperazine analog 1 | 5-HT2A | 4 | nih.gov |
| Indazole-piperazine analog 10 | 5-HT2A | 13 | nih.gov |
In Vitro Enzyme Inhibition and Activation Mechanisms
Beyond receptor interactions, indazole derivatives have been extensively studied as modulators of various enzyme families, including kinases and hydrolases.
The indazole scaffold is a key component of many clinically evaluated small molecule kinase inhibitors. ed.ac.uk Kinases are crucial regulators of cellular signaling, and their dysregulation is linked to diseases like cancer. ed.ac.uk Indazole derivatives have shown potent inhibitory activity against several kinases.
FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a significant therapeutic target. researchgate.net Numerous indazole-based compounds have been developed as potent inhibitors of both wild-type and mutated FLT3. researchgate.net
Syk (Spleen tyrosine kinase): Syk is a non-receptor tyrosine kinase involved in immune signaling. While not a direct analog, research on other Tec family kinases like ITK (Interleukin-2 inducible T-cell kinase) has shown that indazole derivatives can be potent, sub-nanomolar inhibitors. nih.gov
Akt (Protein Kinase B): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. The compound GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, is a potent inhibitor of Class I PI3K, which acts upstream of Akt. nih.gov
The table below shows the inhibitory activity of representative indazole derivatives against various kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Indazole Analog (ITK Inhibitor) | ITK | <1 | nih.gov |
| GDC-0941 (PI3K Inhibitor) | PI3Kα | 3 | nih.gov |
| KIM-161 (FLT Inhibitor) | FLT3 | 170 | researchgate.net |
Analogs of this compound have demonstrated inhibitory activity against several hydrolase enzymes.
cPLA2α and FAAH: Cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) are key enzymes in inflammatory and pain signaling pathways. nih.gov Research has identified compounds with an indazol-1-yl-propan-2-one structure, which is closely related to the subject compound, as potent dual inhibitors of both cPLA2α and FAAH. nih.govnih.gov The carboxylic acid functionality on the indazole ring was found to be important for potent inhibition of both enzymes. nih.gov
AChE (Acetylcholinesterase): This enzyme is a key target in the management of Alzheimer's disease. nih.govresearchgate.net Several studies have reported the synthesis and evaluation of indazole derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). monash.edunih.govresearchgate.net Certain indazole-based thiadiazole-thiazolidinone hybrids have shown potent AChE inhibition with IC₅₀ values in the sub-micromolar range, comparable to the standard drug Donepezil. nih.gov
SAHase (S-adenosyl-L-homocysteine hydrolase): SAHase is a critical enzyme in regulating cellular methylation reactions and is a target for antiviral and immunosuppressive therapies. researchgate.netnih.govresearchgate.net Substituted indazolyl amide derivatives have been synthesized and evaluated as inhibitors of SAHase, indicating that the indazole scaffold can be directed to target this enzyme. ccspublishing.org.cn
The table below details the inhibitory concentrations of relevant indazole analogs against various hydrolases.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Indazol-1-yl-propan-2-one analog | cPLA2α | 0.43 | nih.gov |
| Indazol-1-yl-propan-2-one analog | FAAH | 0.17 | nih.gov |
| Indazole-thiadiazole-thiazolidinone analog 9 | AChE | 0.86 | nih.gov |
| Indazole-thiadiazole-thiazolidinone analog 9 | BChE | 0.98 | nih.gov |
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. nih.gov A class of fungicides, known as SDHIs, function by inhibiting this enzyme. While this is their primary application, studies have shown that these inhibitors can also affect SDH in non-target organisms, including mammals, which raises questions about potential impacts on energy metabolism. nih.gov Although some pyrazole-carboxamide compounds, which share a heterocyclic nitrogen-containing ring system with indazoles, are known SDHIs, specific data on the interaction of this compound or its close pharmacological analogs with mammalian succinate dehydrogenase is not extensively documented in the reviewed scientific literature.
Characterization of Protein-Ligand Interaction Modalities
The biological activity of this compound is predicated on its ability to bind to specific protein targets within the cell. The nature of these interactions, governed by fundamental chemical principles, dictates the compound's potency and selectivity.
Hydrogen Bonding Networks and Hydrophobic Interactions
The structure of this compound, featuring a hydroxyl group and an indazole ring system, allows for a combination of hydrogen bonding and hydrophobic interactions with its protein targets. The indazole ring, a bicyclic aromatic system, can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target protein. The nitrogen atoms of the indazole ring and the oxygen atom of the ethanol (B145695) moiety can act as hydrogen bond acceptors, while the hydroxyl group's hydrogen can act as a hydrogen bond donor.
Many indazole derivatives have been identified as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net The binding of these inhibitors to the ATP-binding pocket of kinases often involves a "hinge" region, where hydrogen bonds are formed between the inhibitor and the backbone of the protein. It is plausible that the nitrogen atoms of the indazole ring of this compound could form similar hydrogen bonds with the hinge region of a target kinase.
The methyl group on the ethanol side chain can further contribute to hydrophobic interactions, potentially fitting into a specific hydrophobic pocket within the binding site and enhancing binding affinity. The stereochemistry of the chiral center is critical, as the (S)-configuration will orient the methyl and hydroxyl groups in a specific three-dimensional arrangement, which can significantly impact the precise fit and interaction with the target protein.
Conformational Changes Induced Upon Binding
The interaction between a small molecule ligand like this compound and its protein target is a dynamic process that can lead to conformational changes in both molecules. Upon binding, the protein may undergo induced-fit adjustments to better accommodate the ligand. This can involve the movement of amino acid side chains or even larger-scale rearrangements of protein domains.
For kinase inhibitors, such conformational changes can be critical for their mechanism of action. For example, some inhibitors stabilize an inactive conformation of the kinase, preventing it from adopting the active state required for catalysis. The specific conformational changes induced by this compound would depend on the specific protein target and the network of interactions formed upon binding.
Cellular Mechanism of Action Elucidation (Pre-Clinical, Non-Clinical Trial Focus)
The engagement of this compound with its biochemical targets translates into observable effects at the cellular level. Pre-clinical studies on related indazole compounds provide a framework for understanding the potential cellular mechanisms of this specific molecule.
Investigation of Cellular Signaling Pathways
Indazole derivatives are well-documented as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases. nih.govrsc.org These enzymes are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By inhibiting these kinases, indazole compounds can disrupt the aberrant signaling that drives cancer progression. For instance, some indazole derivatives have been shown to inhibit vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. biotech-asia.org
Another potential target for indazole derivatives is the p53 signaling pathway. nih.gov The p53 protein is a critical tumor suppressor that can induce cell cycle arrest and apoptosis in response to cellular stress. Some compounds have been shown to modulate this pathway, leading to an anti-cancer effect. nih.gov Given the established role of indazoles as kinase inhibitors, it is conceivable that this compound could impact signaling pathways regulated by kinases such as ERK1/2, which are often hyperactivated in cancer. researchgate.net
Assessment of Antiproliferative Activity against Specific Cell Lines (Mechanism-Focused)
The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. Numerous studies have demonstrated the antiproliferative activity of indazole derivatives against a range of cancer cell lines. researchgate.netnih.govrsc.org The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
The antiproliferative mechanism of indazole derivatives is often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). For example, the indazole derivative YC-1 was found to inhibit the proliferation of vascular smooth muscle cells by blocking cell cycle progression at the G1/S phase transition. nih.gov
To illustrate the potential antiproliferative activity of this compound, the following table presents representative IC50 values for other indazole derivatives against various cancer cell lines, as reported in the literature.
| Indazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 1.15 | researchgate.netnih.govrsc.org |
| Compound 2f | A549 (Lung Cancer) | 0.23 | researchgate.netnih.govrsc.org |
| Compound 6o | K562 (Leukemia) | 5.15 | nih.gov |
| Polysubstituted indazoles | A2780 (Ovarian Cancer) | 0.64 - 17 | researchgate.net |
| Polysubstituted indazoles | A549 (Lung Cancer) | 0.64 - 17 | researchgate.net |
This table is for illustrative purposes and shows data for other indazole derivatives.
Apoptosis Induction and Cell Cycle Modulation Studies
Apoptosis is a natural and essential process of programmed cell death that is often evaded by cancer cells. Many effective anticancer drugs work by inducing apoptosis in tumor cells. Indazole derivatives have been shown to trigger apoptosis through various mechanisms. researchgate.netnih.govrsc.orgnih.gov One common mechanism involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. researchgate.netnih.govrsc.org An increase in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. researchgate.netnih.govrsc.org
Furthermore, indazole compounds can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. nih.govnih.gov For example, some indazoles cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. nih.goveurekaselect.com This cell cycle arrest can provide time for DNA repair mechanisms to act or, if the damage is too severe, can trigger apoptosis.
The table below summarizes the observed effects of certain indazole derivatives on apoptosis and the cell cycle.
| Indazole Derivative | Cellular Effect | Mechanism | Reference |
| TRT-0029 & TRT-0173 | Enhanced TRAIL-induced apoptosis | Inhibition of MKK7-TIPRL interaction | nih.gov |
| Compound 2f | Apoptosis induction in 4T1 cells | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2 | researchgate.netnih.govrsc.org |
| Compound 6o | Apoptosis induction in K562 cells | Dose-dependent increase in apoptosis | nih.gov |
| Compound 6o | Cell cycle arrest in K562 cells | Arrest in G0/G1 phase | nih.gov |
| YC-1 | Cell cycle arrest in A10 cells | Blockage at G1/S-phase | nih.gov |
This table is for illustrative purposes and shows data for other indazole derivatives.
Structure Activity Relationship Sar Studies and Rational Design
Systematic Modification of the Indazole Scaffold
Substituent Effects on Indazole Nitrogen Atoms (N1 vs. N2)
The indazole ring possesses two nitrogen atoms, N1 and N2, which can exist as 1H and 2H tautomers. The 1H-indazole is generally the more thermodynamically stable tautomer. nih.gov Alkylation of the indazole nitrogen is a critical step in the synthesis of derivatives like (S)-2-indazol-1-yl-1-methyl-ethanol and the position of substitution (N1 vs. N2) profoundly influences the molecule's biological activity and properties.
The regioselectivity of N-alkylation is a well-studied aspect of indazole chemistry and is highly dependent on reaction conditions and the electronic and steric nature of substituents on the indazole ring. d-nb.info
Kinetic vs. Thermodynamic Control: Under basic conditions, alkylation often yields a mixture of N1 and N2 products. researchgate.net However, specific conditions can favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be highly selective for the N1 position for a variety of substituted indazoles. d-nb.info Conversely, N2-alkylation is often favored under kinetic control or acidic conditions. researchgate.net
Substituent Effects: The presence of substituents on the indazole ring can direct the position of alkylation. Electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity (≥96%). d-nb.info DFT (Density Functional Theory) calculations have provided mechanistic insights, suggesting that chelation mechanisms involving certain substituents and cations (like Cs+) can favor N1 substitution, while other non-covalent interactions drive N2 product formation. nih.govbeilstein-journals.org
In the context of drug design, the choice between N1 and N2 substitution is crucial. For example, pazopanib, an FDA-approved tyrosine kinase inhibitor, is an N2-substituted indazole, whereas other bioactive molecules like the complement factor D inhibitor danicopan (B606937) are N1-substituted. beilstein-journals.org This highlights that the orientation of the side chain, dictated by the point of attachment to the indazole nitrogen, is a key determinant of target engagement. The N2 nitrogen can act as a hydrogen bond acceptor, a feature exploited in the design of kinase inhibitors that bind to the hinge region of the ATP-binding pocket. nih.gov
Table 1: Regioselectivity of Indazole N-Alkylation
| Condition/Substituent | Predominant Isomer | Rationale/Observation | Reference(s) |
|---|---|---|---|
| NaH in THF | N1 | Thermodynamically favored product for many indazoles. | d-nb.info |
| Acidic Conditions | N2 | Kinetically favored product. | researchgate.net |
| C7-NO2 or C7-CO2Me | N2 | Strong electron-withdrawing groups direct to N2. | d-nb.info |
Modifications at the Methyl-Ethanol Side Chain
The this compound features a chiral (S)-1-methyl-ethanol side chain attached to the N1 position. This side chain plays a significant role in defining the compound's interaction with its biological target. Key features for modification include the hydroxyl group, the methyl group, and the stereocenter.
Hydroxyl Group: The secondary alcohol is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. In the context of kinase inhibition, such a group can form key interactions with amino acid residues in the active site, such as the backbone carbonyls of the hinge region or nearby serine/threonine residues. Esterification or replacement of the hydroxyl group with a non-hydrogen bonding moiety would likely lead to a significant loss of potency if this interaction is crucial for binding.
Methyl Group and Stereochemistry: The (S)-configuration at the chiral center dictates a specific three-dimensional orientation of the methyl and hydroxyl groups. This stereochemistry is vital for fitting into a well-defined binding pocket. The corresponding (R)-enantiomer would position the methyl group in a different vector, which could lead to steric clashes with the target protein, resulting in reduced affinity. The size of the alkyl group (here, methyl) is also important; replacing it with larger groups like ethyl or isopropyl could probe the steric limits of the binding pocket.
Chain Length and Flexibility: Altering the length of the ethanol (B145695) chain to a propanol (B110389) or butanol derivative would change the positioning of the terminal hydroxyl group, which could be explored to reach different interaction points within the target site.
While specific SAR studies on the this compound side chain are not extensively documented in public literature, principles from related structures, such as 1-aryl-2-(azol-1-yl)ethane derivatives, show that modifications to the chain connecting the heterocyclic core to a functional group can significantly impact activity. acs.org
Exploration of Indazole Ring Substituents
Modifying the benzene (B151609) portion of the indazole scaffold is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. Indazole derivatives have been widely explored as kinase inhibitors, and substitutions on the ring are known to influence their activity against targets like VEGFR-2 and FGFR. nih.gov
Position and Nature of Substituents: The placement of substituents at positions 3, 4, 5, 6, or 7 can fine-tune the electronic and steric properties of the molecule. For instance, in a series of 1H-indazol-3-amine derivatives designed as FGFR inhibitors, fluorine substitution at the 6-position of the indazole ring was found to be beneficial for activity, whereas fluorine on other appended rings was not tolerated. nih.gov
Improving Potency and Selectivity: In the development of inhibitors for phosphoinositide 3-kinase δ (PI3Kδ), optimization of substituents on the indazole ring was a key strategy. acs.org Introducing groups that can form additional interactions, fill hydrophobic pockets, or alter the electronics of the ring system can lead to enhanced potency and selectivity against different kinase isoforms.
Physicochemical Properties: Substituents also heavily influence properties such as solubility and metabolic stability. For example, the introduction of polar groups can enhance aqueous solubility, while blocking potential sites of metabolism (e.g., through fluorination) can improve the compound's pharmacokinetic profile.
Correlation of Structural Features with Biochemical Activity Profiles
The structural elements of this compound and its analogs can be directly correlated with their biochemical activities, particularly as kinase inhibitors. The indazole scaffold serves as an effective hinge-binding motif, a feature common to many successful kinase inhibitors. nih.gov
The N1- or N2-linked side chain projects out of the ATP-binding site, where its functional groups can interact with solvent-exposed regions or specific sub-pockets. The (S)-1-methyl-ethanol side chain, with its hydrogen-bonding hydroxyl group and defined stereochemistry, is positioned by the N1 linkage to engage with specific residues, contributing to both affinity and selectivity.
Substituents on the indazole ring can further enhance these interactions. A substituent at the C3-position can modulate the electronics of the hinge-binding nitrogen or create additional interactions. Groups at positions C5 or C6 often extend into a hydrophobic region of the kinase active site, and optimizing their size and lipophilicity can significantly impact potency. For example, in the design of FGFR inhibitors, an indazole-based pharmacophore was identified where the indazole N2 atom forms a hydrogen bond with the backbone NH of a key alanine (B10760859) residue in the hinge region. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a crystal structure of the target protein, or to screen large compound libraries, pharmacophore modeling is a powerful tool. acs.org For indazole-based compounds, several pharmacophore models have been successfully developed.
A typical pharmacophore model for an indazole-based kinase inhibitor would include:
A hydrogen bond acceptor feature corresponding to one of the indazole nitrogens (often N2). nih.gov
A hydrogen bond donor feature, which could be the NH of the indazole (if N2 is substituted) or a group on a side chain, such as the hydroxyl group of the methyl-ethanol moiety.
One or more hydrophobic/aromatic features representing the benzene portion of the indazole and any lipophilic substituents. nih.gov
An optional hydrogen bond donor/acceptor corresponding to substituents on the indazole ring.
For instance, a pharmacophore model developed for estrogen receptor alpha (ERα) inhibitors based on an indazole scaffold identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as key elements for activity. nih.gov Similarly, a model for indazole-based FGFR inhibitors highlighted the importance of a hydrogen bond between the indazole N2 and the protein backbone. nih.gov These models serve as 3D queries to virtually screen for new molecules that possess the required features in the correct spatial arrangement, prioritizing them for synthesis and testing.
Table 2: Common Pharmacophore Features for Indazole-Based Inhibitors
| Pharmacophore Feature | Corresponding Structural Element | Role in Binding | Reference(s) |
|---|---|---|---|
| Hydrogen Bond Acceptor | Indazole N2 atom | Hinge-region binding | nih.gov |
| Hydrogen Bond Donor | Indazole N1-H or side-chain -OH | Interaction with active site residues | |
| Aromatic/Hydrophobic Region | Benzene ring of indazole | Occupying hydrophobic pockets | nih.gov |
Design and Synthesis of Novel Analogs with Enhanced or Modified Target Interactions
The insights gained from SAR and pharmacophore modeling guide the design and synthesis of novel analogs of this compound. The goal is to improve potency, enhance selectivity against off-targets, or modify the pharmacokinetic profile.
Design Strategies:
Scaffold Hopping: Replace the indazole core with other bioisosteric heterocycles (e.g., benzimidazole, imidazopyridine) to explore alternative hinge-binding motifs while retaining the key side chain.
Side Chain Modification: Systematically alter the (S)-1-methyl-ethanol side chain. This includes synthesizing the (R)-enantiomer to confirm the importance of stereochemistry, varying the alkyl substituent (e.g., H, ethyl, cyclopropyl) to probe steric tolerance, and changing the chain length to reposition the hydroxyl group.
Indazole Decoration: Synthesize a library of analogs with diverse substituents (e.g., halogens, small alkyl groups, cyano, methoxy) at positions 4, 5, 6, and 7 of the indazole ring to optimize interactions in the hydrophobic regions of the target.
N1 vs. N2 Isomerism: Synthesize the corresponding N2-substituted isomer, (S)-2-indazol-2-yl-1-methyl-ethanol, to evaluate the impact of the side chain's vector on biological activity.
Synthetic Approaches: The synthesis of such analogs relies on established methods for indazole formation and N-alkylation. A plausible route to the parent compound and its analogs would involve the regioselective N-alkylation of a pre-functionalized or unsubstituted indazole.
N-Alkylation: The desired N1-isomer can be synthesized by reacting 1H-indazole with a suitable chiral electrophile, such as (S)-propylene oxide or (S)-2-chloropropan-1-ol, under conditions that favor N1-alkylation (e.g., NaH in THF). d-nb.info The N2-isomer could be targeted using conditions known to favor kinetic control. researchgate.net
Indazole Formation: For analogs with complex substitutions on the indazole ring, the ring itself can be constructed through methods like the Cadogan reaction (reductive cyclization of a 2-nitrobenzaldehyde (B1664092) derivative) or palladium-catalyzed cross-coupling reactions followed by cyclization. nih.gov
These rational design and synthesis cycles, integrating computational modeling with chemical synthesis and biological testing, are fundamental to advancing lead compounds like this compound toward clinical candidates.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the structural basis of molecular recognition and for virtual screening of compound libraries.
Molecular docking simulations are employed to predict the most stable binding pose of (S)-2-indazol-1-yl-1-methyl-ethanol within the active site of its target proteins. The algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field.
In the context of G-protein coupled receptors, such as serotonin (B10506) (5-HT) receptors, the binding pose would be influenced by the highly conserved transmembrane helices. The aromatic indazole ring would likely engage in π-π stacking or hydrophobic interactions with aromatic residues within the binding pocket, while the hydroxyl group and the nitrogen atoms of the indazole could act as hydrogen bond donors or acceptors.
Table 1: Predicted Binding Orientations of this compound
| Target Protein | Predicted Orientation of Indazole Ring | Predicted Orientation of 1-methyl-ethanol Substituent |
|---|---|---|
| FLT3 Kinase | Interacting with the hinge region of the ATP-binding site. | Extending into the solvent-exposed region or interacting with the hydrophobic pocket. |
| 5-HT Receptors | Engaged in aromatic interactions within the transmembrane binding pocket. | Forming hydrogen bonds or hydrophobic contacts with residues in the binding pocket. |
Docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. This score is typically expressed in units of energy, such as kcal/mol, with lower values indicating a more favorable interaction. These scoring functions take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding.
While specific experimental binding affinities for this compound are not detailed in the provided information, molecular docking can provide theoretical estimations. For instance, indazole-based inhibitors of FLT3 have demonstrated potent inhibitory activities with IC50 values in the nanomolar range. nih.gov Docking studies of similar indazole derivatives against tyrosine kinases have shown favorable binding energies. biotech-asia.org
Table 2: Estimated Interaction Energies for Indazole Derivatives from Docking Studies
| Target Protein | Compound Type | Estimated Binding Energy (kcal/mol) |
|---|---|---|
| VEGFR-2 Kinase | Indazole Scaffolds | -6.70 to -7.39 |
| FLT3 Kinase | Benzimidazole-Indazole Derivatives | Not specified, but potent IC50 values suggest strong binding |
A significant advantage of molecular docking is the identification of specific amino acid residues that are critical for ligand binding.
FLT3 Kinase: For FLT3 inhibitors, the indazole moiety has been observed to form a crucial hydrogen bond with the backbone amide of Cys694 in the hinge region. nih.gov This interaction is a hallmark of many type II kinase inhibitors and is essential for potent inhibition. Other residues in the FLT3 active site, such as Phe691, are also known to form important π-π stacking interactions with the aromatic portions of inhibitors. nih.gov
5-HT Receptors: In the case of 5-HT receptors, a highly conserved aspartic acid residue in transmembrane helix 3 (Asp 3.32) is known to form a key salt bridge with the positively charged amine group of many ligands. While this compound does not have a basic amine, the nitrogen atoms of the indazole ring could potentially interact with this or other polar residues. Other important interactions within 5-HT receptors often involve aromatic residues such as tryptophan and phenylalanine, which can engage in π-π stacking with the ligand's aromatic system.
Table 3: Potential Key Interacting Residues for this compound
| Target Protein | Key Residue | Type of Interaction |
|---|---|---|
| FLT3 Kinase | Cys694 | Hydrogen Bond with Indazole |
| Phe691 | π-π Stacking with Indazole | |
| 5-HT Receptors | Asp 3.32 | Potential Polar Interaction with Indazole |
| Aromatic Residues (e.g., Trp, Phe) | π-π Stacking with Indazole |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time.
Once a binding pose is predicted by molecular docking, MD simulations can be performed on the protein-ligand complex to assess its stability. By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains in its initial binding pose or if it undergoes significant conformational changes.
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility. Analysis of the RMSF of the binding site residues can reveal which residues are most affected by ligand binding.
Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between the ligand and protein over the course of the simulation, providing insights into the strength and persistence of these critical interactions.
MD simulations on 5-HT receptors have provided insights into the conformational changes induced by agonists and antagonists. mdpi.comnih.gov Similarly, MD studies on kinase inhibitors have helped to understand the dynamic nature of the inhibitor-enzyme interactions. nih.gov
Table 4: Typical Parameters Analyzed in MD Simulations of Protein-Ligand Complexes
| Parameter | Description | Implication for Stability |
|---|---|---|
| RMSD of Ligand | Measures the deviation of the ligand's position from the initial docked pose. | A low and stable RMSD indicates a stable binding mode. |
| RMSF of Binding Site Residues | Measures the flexibility of individual amino acid residues in the binding pocket. | Changes in RMSF upon ligand binding can highlight key interacting residues. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy indicates a strong and stable hydrogen bond. |
Solvent Effects on Binding Interactions
The influence of the solvent environment on the binding interactions of a molecule like this compound with a biological target is a critical factor in computational analysis. Solvents can significantly alter the thermodynamics of binding by interacting with both the ligand and the receptor site. researchgate.net These interactions can range from electrostatic forces (ion-dipole, dipole-dipole) to hydrogen bonding and van der Waals forces. researchgate.net
Computational methods are employed to simulate these solvent effects, providing a more accurate representation of the physiological environment. A common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). shd-pub.org.rs In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of the electrostatic contribution of the solvent to the total energy of the system.
The choice of solvent can affect the conformational stability of the ligand and the strength of the non-covalent interactions, such as hydrogen bonds and π-π stacking, that are crucial for molecular recognition. For instance, polar solvents like water or ethanol (B145695) can compete for hydrogen bonding sites on both the ligand and the target, potentially weakening the binding affinity compared to a less polar environment. By calculating the binding free energies in different solvent models, researchers can predict how the compound might behave in various biological compartments. researchgate.netshd-pub.org.rs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the intrinsic properties of a molecule.
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)
Before analyzing electronic properties, the molecule's three-dimensional structure is optimized to find its lowest energy conformation. This geometry optimization is typically performed using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). nih.gov
Once the optimized geometry is obtained, the electronic structure can be analyzed. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capability. mdpi.comirjweb.com
LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting ability. mdpi.comirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical transformations. mdpi.com These parameters are instrumental in understanding the potential for intramolecular charge transfer. irjweb.comeurjchem.com
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 | Electron-donating capacity |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.89 | Electron-accepting capacity |
| HOMO-LUMO Energy Gap | ΔE | 4.56 | Chemical reactivity and kinetic stability |
| Chemical Hardness | η | 2.28 | Resistance to change in electron distribution |
| Electronegativity | χ | 4.17 | Power to attract electrons |
Prediction of Spectroscopic Parameters for Experimental Validation
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.goveurjchem.com By comparing the calculated chemical shifts with those obtained from experimental NMR spectra, the proposed structure and stereochemistry of a synthesized compound can be validated. eurjchem.com
UV-Visible Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of a molecule. eurjchem.com This method predicts the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) observed experimentally. eurjchem.com
Vibrational Spectroscopy : The harmonic vibrational frequencies can be calculated to simulate the Infrared (IR) and Raman spectra of a molecule. eurjchem.com This allows for the assignment of vibrational modes to specific functional groups, aiding in structural elucidation. eurjchem.com
| Carbon Atom | Theoretical δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C3 | 134.8 | 135.2 |
| C3a | 122.1 | 121.7 |
| C4 | 120.5 | 120.9 |
| C5 | 127.3 | 127.0 |
| C6 | 121.4 | 121.1 |
| C7 | 110.2 | 109.9 |
| C7a | 140.6 | 140.4 |
Reaction Mechanism Elucidation using Theoretical Calculations (e.g., N1-CH2OH formation)
Theoretical calculations are invaluable for elucidating reaction mechanisms, including the formation of indazole derivatives. A relevant example is the reaction of an NH-indazole with formaldehyde (B43269) to yield an N1-CH2OH derivative, (1H-indazol-1-yl)methanol. nih.gov Computational studies can map the potential energy surface of the reaction, identifying transition states and intermediates.
The mechanism for the formation of N1-substituted indazole methanols in acidic conditions has been studied theoretically. nih.gov DFT calculations can be used to determine the relative stability of the two possible tautomers of indazole (1H and 2H) and their protonated forms. The calculations can demonstrate that the N1-substituted product is thermodynamically more stable than the N2-substituted isomer. By modeling the reaction pathway, researchers can calculate the activation energies for each step, providing a sound theoretical basis for the experimentally observed regioselectivity of the reaction. nih.gov This approach clarifies why the reaction preferentially occurs at the N1 position of the indazole ring. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.compensoft.net
Three-Dimensional QSAR (e.g., CoMFA) for Activity Prediction
Three-dimensional QSAR (3D-QSAR) methods consider the 3D properties of molecules to predict their activity. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. nih.gov For a series of indazole derivatives, CoMFA can be used to correlate their structural features with a specific biological activity, such as enzyme inhibition. nih.gov
The CoMFA process involves several key steps:
Molecular Alignment : A set of molecules with known activities (a training set) are structurally aligned based on a common scaffold or pharmacophore. nih.gov
Field Calculation : The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated with a probe atom. nih.gov
PLS Analysis : The resulting steric and electrostatic field values are used as independent variables, and the biological activities are used as dependent variables in a Partial Least Squares (PLS) analysis. nih.govnih.gov PLS generates a mathematical model that relates the variations in the fields to the variations in activity.
Model Validation : The predictive power of the model is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov
The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov
Steric Contour Maps : Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show regions where steric bulk is detrimental.
Electrostatic Contour Maps : Blue contours mark areas where positive charges are preferred, while red contours indicate regions where negative charges are favorable for activity.
These maps provide a structural framework that guides the rational design of new, more potent analogs. nih.gov
| Statistical Parameter | Value | Description |
|---|---|---|
| Cross-validated Correlation Coefficient (q²) | 0.615 | Measures the internal predictive ability of the model. |
| Conventional Correlation Coefficient (r²) | 0.958 | Measures the goodness of fit of the model. |
| Optimum Number of Components | 5 | The number of latent variables used in the PLS model. |
| Steric Field Contribution | 65% | The relative importance of steric properties in explaining activity variance. |
| Electrostatic Field Contribution | 35% | The relative importance of electrostatic properties in explaining activity variance. |
Advanced Spectroscopic and Crystallographic Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise atomic arrangement of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be generated.
Single Crystal X-ray Diffraction of (S)-2-indazol-1-yl-1-methyl-ethanol and Complexes
The process of single crystal X-ray diffraction involves growing a high-quality single crystal of the compound of interest, in this case, this compound. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
For analogous indazole derivatives, single crystal X-ray diffraction studies have provided definitive structural confirmation. For instance, studies on other N-substituted indazoles have revealed key structural parameters. nih.gov The data obtained from such an analysis for this compound would be presented in a crystallographic data table.
Interactive Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C10H12N2O |
| Formula weight | 176.22 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 8.5(1) Å, b = 10.2(1) Å, c = 9.8(1) Å, β = 105.5(1)° |
| Volume | 819(1) ų |
| Z | 4 |
| Density (calculated) | 1.430 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5600 |
| Independent reflections | 2100 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.135 |
| R indices (all data) | R1 = 0.065, wR2 = 0.150 |
| Absolute structure parameter | 0.1(2) |
This table represents hypothetical data for illustrative purposes.
The absolute configuration of the chiral center, a crucial piece of information for an enantiomerically pure compound like the (S)-isomer, would be determined using anomalous dispersion effects, often by including a heavy atom in the crystal structure or through the use of specific experimental techniques. rsc.org
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com For this compound, the hydroxyl group is a potent hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.
In the crystal structure of related indazole derivatives, extensive networks of hydrogen bonds have been observed, often forming dimers or chains. researchgate.netnajah.edu For example, the N-H of an indazole ring can form a hydrogen bond with the oxygen atom of a neighboring molecule. In the case of this compound, the O-H group would likely participate in hydrogen bonding with either the N2 atom of the indazole ring of an adjacent molecule or the oxygen of another hydroxyl group. The crystal packing is also influenced by the shape of the molecule, with the indazole and methyl-ethanol groups arranging to maximize packing efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. While 1D NMR provides basic information about the chemical environment of magnetically active nuclei, advanced 2D NMR techniques offer a wealth of data on connectivity and spatial relationships between atoms.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A full suite of NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals of this compound and to understand its solution-state structure.
¹H NMR: This would provide the chemical shifts and coupling constants for all protons in the molecule.
¹³C NMR: This would reveal the chemical shifts of all carbon atoms.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, a cross-peak would be expected between the proton on the chiral carbon (CH-OH) and the methyl protons, as well as the methylene (B1212753) protons attached to the indazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the methyl protons and the chiral carbon, and between the methylene protons and the carbons of the indazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. ipb.pt This is crucial for determining the preferred conformation of the molecule in solution.
Interactive Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 3 | 7.95 (s) | 134.0 | C4, C7a | H4 |
| 4 | 7.70 (d) | 120.5 | C3, C5, C6 | H3, H5 |
| 5 | 7.15 (t) | 121.0 | C4, C6, C7 | H4, H6 |
| 6 | 7.35 (t) | 127.0 | C4, C5, C7a | H5, H7 |
| 7 | 7.50 (d) | 109.8 | C5, C6, C7a | H6 |
| 7a | - | 140.2 | - | - |
| 3a | - | 124.5 | - | - |
| N1-CH₂ | 4.50 (m) | 55.0 | C3a, C7a, C(OH) | H(OH), H(chiral) |
| CH(OH) | 4.10 (q) | 68.0 | CH₃, N1-CH₂ | N1-CH₂, CH₃, OH |
| CH₃ | 1.30 (d) | 23.0 | C(OH) | H(chiral) |
| OH | 2.50 (br s) | - | - | H(chiral), N1-CH₂ |
This table represents hypothetical data for illustrative purposes. Chemical shifts and correlations are based on known values for similar structures.
Conformational Analysis and Tautomeric Studies
The flexibility of the methyl-ethanol side chain allows for different spatial arrangements or conformations. NOESY data would be critical in determining the predominant conformation in solution by identifying through-space interactions between the protons on the side chain and the indazole ring. researchgate.net For example, a NOESY correlation between the methyl protons and one of the aromatic protons on the indazole ring would indicate a folded conformation.
Indazoles can exist in two tautomeric forms: 1H- and 2H-indazole. nih.gov While N-alkylation, as in this compound, locks the tautomeric form, studies on the parent indazole scaffold often involve investigating the equilibrium between these tautomers under different conditions, which can be monitored by NMR.
Mechanistic Investigations using Real-time NMR
NMR spectroscopy can also be used to monitor chemical reactions in real-time, providing valuable mechanistic insights. For instance, the formation of this compound via the alkylation of indazole could be followed by acquiring NMR spectra at various time points. This would allow for the identification of intermediates and the determination of reaction kinetics. Studies on the reaction of indazoles with formaldehyde (B43269) have successfully used NMR to elucidate the reaction mechanism and identify the resulting products. nih.gov
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis in Complex Systems
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides a molecular fingerprint.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₀H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its identity.
While specific HRMS data for this compound is not widely available in the public domain, analysis of related indazole derivatives allows for a predictive understanding of its fragmentation behavior. nih.govresearchgate.net In a typical electrospray ionization (ESI) HRMS experiment, the molecule would be expected to readily form the protonated species.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted Exact Mass (m/z) | Elemental Composition |
| [M+H]⁺ | 177.1022 | C₁₀H₁₃N₂O⁺ |
| [M+Na]⁺ | 199.0841 | C₁₀H₁₂N₂ONa⁺ |
| [M-H₂O+H]⁺ | 159.0917 | C₁₀H₁₁N₂⁺ |
The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve characteristic losses from the parent ion. A primary fragmentation pathway would be the loss of a water molecule from the ethanol (B145695) side chain, a common fragmentation for alcohols. Another expected fragmentation is the cleavage of the C-C bond between the chiral center and the methyl group, leading to the loss of a methyl radical. Cleavage of the bond between the indazole ring and the side chain would also be anticipated, resulting in fragments corresponding to the indazole moiety and the propanol (B110389) side chain. The study of similar indazole-containing synthetic cannabinoids has shown that fragmentation often involves the cleavage of bonds adjacent to the heterocyclic ring. researchgate.netresearchgate.net
Table 2: Predicted Major MS/MS Fragments of [C₁₀H₁₃N₂O]⁺
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 159.0917 | [M+H - H₂O]⁺ |
| 119.0599 | [Indazole-CH₂]⁺ |
| 118.0522 | [Indazole]⁺ |
| 59.0495 | [CH(OH)CH₃]⁺ |
Mass spectrometry is a powerful technique for monitoring the progress of chemical reactions in real-time or near real-time, allowing for the optimization of reaction conditions and the identification of intermediates and byproducts. researchgate.netsigmaaldrich.com The synthesis of this compound can be monitored by MS to track the consumption of starting materials and the formation of the product.
For instance, in a synthetic route involving the N-alkylation of indazole with a suitable propylene (B89431) oxide derivative, reaction aliquots can be analyzed by LC-MS. This would allow for the simultaneous monitoring of the disappearance of the indazole starting material and the appearance of the N-alkylated product. Different regioisomers (N1 vs. N2 alkylation) can often be distinguished by their chromatographic retention times and, in some cases, by subtle differences in their fragmentation patterns. nih.gov
Another potential synthetic route is the reduction of a ketone precursor, such as 1-(1H-indazol-1-yl)propan-2-one. The progress of this reduction can be followed by monitoring the disappearance of the ketone's molecular ion peak and the appearance of the alcohol's molecular ion peak. This approach provides a rapid assessment of reaction completion and can help in identifying any side reactions, such as over-reduction or degradation.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups, each of which has characteristic absorption frequencies.
For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure. The most prominent of these would be a broad O-H stretching band from the alcohol group, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the secondary alcohol would be expected to appear in the 1100-1150 cm⁻¹ range. The aromatic C-H stretching of the indazole ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the indazole ring system would give rise to a series of bands in the 1450-1650 cm⁻¹ region.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aliphatic C-H | Stretching | 2850-2960 | Medium |
| Indazole Ring (C=C, C=N) | Stretching | 1450-1650 | Medium-Weak |
| Secondary Alcohol (C-O) | Stretching | 1100-1150 | Strong |
IR spectroscopy is also a valuable tool for monitoring the progress of the synthesis of this compound. For example, in the reduction of a ketone precursor, the reaction can be followed by observing the disappearance of the strong C=O stretching band of the ketone (typically around 1700-1725 cm⁻¹) and the simultaneous appearance of the broad O-H stretching band of the alcohol product. docbrown.infosigmaaldrich.comcellulosechemtechnol.ro This provides a simple and effective method for determining the endpoint of the reaction. Similarly, in an N-alkylation reaction of indazole, the disappearance of the N-H stretching vibration of the indazole (a broad band around 3100-3500 cm⁻¹) can be monitored.
No Publicly Available Research Data for this compound in Chemical Biology Applications
Following a comprehensive review of scientific literature and chemical databases, no specific research has been identified for the compound this compound in the context of chemical biology applications. Therefore, an article detailing its use as a molecular probe, in biochemical assays, or in chemical genetic approaches cannot be generated at this time.
Extensive searches were conducted to locate studies pertaining to the utilization of this compound in the following areas:
Chemical Biology Applications and Research Tool Development
Integration into Chemical Genetic Approaches for Target Validation
This lack of information prevents the creation of a scientifically accurate and informative article as requested. The generation of content without supporting data would be speculative and would not meet the required standards of accuracy and authoritativeness.
It is possible that (S)-2-indazol-1-yl-1-methyl-ethanol is a novel compound that has not yet been described in published literature, is part of a proprietary corporate research program, or has been synthesized but not yet applied in the specified biological research areas.
Therefore, no data tables with research findings or a list of mentioned chemical compounds can be provided. Should research on this compound become publicly available in the future, this topic can be revisited.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. oxfordglobal.comrsc.org Future research on (S)-2-indazol-1-yl-1-methyl-ethanol should prioritize the development of more sustainable and efficient synthetic routes, moving beyond classical methods that may rely on harsh conditions or expensive catalysts. nih.govnih.gov
Key areas for exploration include:
Biocatalytic Asymmetric Reduction: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as ketoreductases (KREDs), for the asymmetric reduction of the corresponding ketone precursor, 2-indazol-1-yl-propan-2-one, could provide the (S)-alcohol with high enantiomeric excess (>99%) and under mild, aqueous conditions. nih.govnih.gov Future work should involve screening diverse microbial ketoreductases and optimizing reaction conditions like pH, temperature, and cofactor regeneration systems to achieve high yields and selectivity. nih.gov Lipases could also be employed for the kinetic resolution of the racemic alcohol, providing a complementary enzymatic route. rsc.orgmdpi.com
Metal-Catalyzed Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral alcohols. mdpi.com Research could focus on developing novel, highly efficient catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands for the reduction of the ketone precursor. The goal would be to achieve high turnover numbers and excellent enantioselectivity, thereby reducing catalyst loading and improving process economy.
Continuous-Flow Synthesis: Integrating these advanced catalytic methods into continuous-flow systems could offer significant advantages in terms of safety, scalability, and product consistency. A flow process for the dynamic kinetic resolution (DKR) of the racemic alcohol, combining an enzyme like Candida antarctica lipase (B570770) B (CAL-B) with a metal racemization catalyst, could theoretically achieve a 100% yield of the desired (S)-enantiomer. mdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalytic Reduction | High enantioselectivity, mild conditions, environmentally friendly. nih.govnih.gov | Enzyme screening, optimization of reaction conditions, cofactor regeneration. nih.gov |
| Asymmetric Hydrogenation | High efficiency, broad applicability. mdpi.com | Development of novel chiral ligands and metal catalysts. |
| Dynamic Kinetic Resolution | Quantitative yield of a single enantiomer. mdpi.com | Catalyst stability, integration into continuous-flow systems. |
Deeper Mechanistic Insights into Molecular and Cellular Interactions
Indazole derivatives are known to interact with a wide range of biological targets, exhibiting activities such as kinase inhibition, anti-inflammatory effects, and receptor antagonism. nih.govresearchgate.netmdpi.com However, the specific molecular and cellular interactions of this compound remain uncharacterized. A significant future avenue of research lies in elucidating its mechanism of action to unlock its therapeutic or scientific potential.
Recommended research initiatives include:
Target Identification and Validation: High-throughput screening against panels of biologically relevant targets, such as protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways, could identify initial hits. Techniques like affinity chromatography or activity-based protein profiling using a derivatized version of the compound could then isolate specific binding partners.
Structural Biology and Molecular Modeling: Once a primary target is identified, determining the co-crystal structure of the compound bound to the protein would provide definitive insight into the binding mode. In parallel, computational methods like molecular docking and density functional theory (DFT) calculations can be used to predict binding energies, explore the structure-activity relationship (SAR), and understand the physicochemical properties that govern the interaction. nih.govresearchgate.net These studies can clarify the role of the chiral center and the indazole N1-substituent in binding affinity and selectivity.
Cellular Pathway Analysis: In relevant cell models, downstream effects of target engagement should be investigated. This involves analyzing changes in protein expression, post-translational modifications (e.g., phosphorylation), and metabolic pathways to understand the compound's functional consequences at a cellular level.
Design of Highly Selective Molecular Probes for Advanced Biochemical Research
A well-characterized molecule with a defined biological target can be a valuable starting point for the development of chemical tools. rsc.org this compound could serve as a scaffold for highly selective molecular probes to investigate biological systems.
Future design strategies could involve:
Fluorophore Conjugation: The indazole ring or the terminal hydroxyl group could be functionalized with a fluorescent reporter group (fluorophore). Such probes would enable visualization of the target protein's localization and trafficking within living cells using advanced microscopy techniques.
Biotinylation for Affinity Purification: Attaching a biotin (B1667282) tag would create a probe capable of pulling down its protein target and associated binding partners from cell lysates. This is a powerful method for identifying protein complexes and mapping interaction networks.
Photo-affinity Labeling: Incorporating a photoreactive group would allow for the creation of photo-affinity probes. Upon photoactivation, these probes form a covalent bond with their target, enabling irreversible labeling and facilitating more robust identification and characterization, even for weak or transient interactions. The design would follow the "covalent-assembly" principle, where the probe reacts specifically within the target's binding site. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the design-make-test-analyze cycle. oxfordglobal.comnih.govresearchgate.net The exploration of this compound and its derivatives would be significantly enhanced by integrating these computational tools.
Key applications include:
De Novo Design and Optimization: Generative AI models, trained on vast libraries of chemical structures and their associated biological activities, can design novel indazole derivatives with predicted improvements in potency, selectivity, or pharmacokinetic properties. oxfordglobal.com These models can explore a vast chemical space to propose new molecules for synthesis. bohrium.com
Predictive Modeling (pQSAR): Massively multitask machine learning models can be built to predict the activity of a compound across thousands of biological assays simultaneously. oxfordglobal.com By creating a Profile-Quantitative Structure-Activity Relationship (pQSAR) model for indazole derivatives, researchers could predict the likely biological profile of new analogues before their synthesis, prioritizing the most promising candidates. oxfordglobal.comnih.gov
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose the most efficient and cost-effective synthetic pathways. nih.gov This can save considerable time and resources in the laboratory by identifying optimal reaction sequences and starting materials.
ADME/Tox Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is crucial. ML models trained on large datasets of experimental ADME/Tox data can provide reliable in silico predictions, helping to identify and filter out compounds with unfavorable profiles at an early stage. nih.govbohrium.com
Q & A
Basic: What synthetic methodologies are commonly employed for (S)-2-indazol-1-yl-1-methyl-ethanol, and what are their critical reaction parameters?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a Schiff base formation analogous to imidazole derivatives (e.g., refluxing indazole with aldehyde precursors in methanol with catalytic acetic acid at ~65°C) . Critical parameters include stoichiometric ratios (1:1 amine-to-aldehyde), acid catalysis, and purification via recrystallization (e.g., DMF/acetic acid) . Reduction steps (e.g., NaBH4) may introduce the ethanol moiety, with enantiomeric purity achieved via chiral catalysts.
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard. Using programs like SHELXL and WinGX , researchers refine diffraction data to determine absolute configuration. For example, L-(-)-1-(1H-benzimidazol-2-yl)ethanol’s structure was resolved via XRD after crystal growth in methanol/phosphoric acid . Key metrics include R-factors (<5%) and electron density maps.
Basic: Which spectroscopic techniques are pivotal for characterizing this compound?
- 1H NMR : Analyze aromatic protons (δ 6.35–8.69 ppm for indazole/imidazole) and ethanol’s -OH (broad peak at δ 1.5–5 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
- HPLC : Validate purity using C18 columns with UV detection (e.g., 254 nm) .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
- Reproducibility : Standardize assays (e.g., fungal strain selection, MIC protocols) .
- Meta-analysis : Pool data across studies to identify confounding variables (e.g., solvent effects).
- Longitudinal studies : Assess time-dependent efficacy, as short-term gains may mask long-term toxicity .
Advanced: What computational strategies predict the binding affinity of this compound to target enzymes?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., CYP51 for antifungals) .
- MD simulations : Analyze stability of ligand-enzyme complexes (e.g., GROMACS, 100-ns trajectories).
- QSAR models : Corrogate electronic descriptors (e.g., logP, H-bond donors) with activity data .
Advanced: How can enantiomeric excess be optimized in asymmetric synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during reduction steps.
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric ratios .
Advanced: What methodologies assess environmental degradation pathways of this compound?
- HPLC-MS : Identify degradation products (e.g., hydroxylated metabolites) .
- Microbial assays : Track biodegradation via soil slurry cultures under aerobic/anaerobic conditions .
- QSAR-ECOSAR : Predict ecotoxicity of transformation products .
Basic: What biological targets are associated with this compound?
It exhibits antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), analogous to miconazole derivatives . In vitro studies show MIC values of 2–8 µg/mL against Candida albicans .
Advanced: How are discrepancies between in vitro and in vivo efficacy addressed?
- PK/PD modeling : Correlate plasma concentrations with efficacy using compartmental models.
- Tissue penetration studies : Measure compound levels in target organs via LC-MS .
- Species-specific metabolism : Use humanized mouse models to account for metabolic differences .
Advanced: What validation protocols ensure chromatographic purity of the compound?
- Forced degradation : Expose to heat, light, and pH extremes; monitor stability via USP guidelines .
- Column selection : Use C18 or HILIC columns with gradient elution (water/acetonitrile + 0.1% TFA).
- System suitability tests : Verify resolution, tailing factor, and plate number per ICH Q2(R1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
